molecular formula C7H5NO2 B1608522 Prop-2-ynyl 2-cyanoacrylate CAS No. 44898-13-7

Prop-2-ynyl 2-cyanoacrylate

Cat. No.: B1608522
CAS No.: 44898-13-7
M. Wt: 135.12 g/mol
InChI Key: UVTYYXOSOUBFIW-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Cyanoacrylate Chemistry in Research

The story of cyanoacrylate chemistry begins with a serendipitous discovery in 1942. Dr. Harry Coover, a chemist at Eastman Kodak, was investigating materials for creating clear plastic gun sights for the military during World War II. google.com During his research, he synthesized cyanoacrylates but found them frustratingly sticky, adhering to everything they touched, and consequently dismissed them as unsuitable for his purpose. google.com

The true potential of these compounds was not realized until 1951, when Coover, leading a different research team, was exploring heat-resistant acrylate (B77674) polymers for jet canopies. pcbiochemres.com He and his colleague, Fred Joyner, rediscovered cyanoacrylates and recognized their immense commercial potential as instant adhesives. google.com This led to the first commercial cyanoacrylate adhesive, "Eastman #910," being marketed in 1958. google.com

Initially, research focused on the remarkable adhesive properties of simple alkyl cyanoacrylates, such as methyl- and ethyl-2-cyanoacrylate, which form the basis of common "superglues." nih.gov The polymerization mechanism was identified as a rapid anionic chain-growth reaction, initiated by weak nucleophiles like the hydroxyl ions present in ambient moisture. pcbiochemres.comnih.gov This rapid, room-temperature curing is due to the two electron-withdrawing groups (the cyano and ester groups) that make the monomer's double bond highly susceptible to nucleophilic attack. nih.gov

Over the decades, research evolved from general-purpose adhesives to specialized applications. Scientists began to modify the ester alkyl group to tune the polymer's properties. For instance, longer-chain cyanoacrylates like n-butyl and 2-octyl 2-cyanoacrylate were developed for medical applications as tissue adhesives and suture replacements due to their increased biocompatibility and flexibility. nih.gov The research landscape expanded further to explore different polymerization methods, including radical polymerization under acidic conditions, and the development of more complex formulations with improved thermal resistance and toughness. google.comnih.gov This continuous evolution set the stage for the development of functional cyanoacrylates, like prop-2-ynyl 2-cyanoacrylate, designed not just for adhesion but as platforms for creating advanced functional materials.

Significance of the Prop-2-ynyl Moiety in Cyanoacrylate Design for Material Innovation

The introduction of the prop-2-ynyl moiety into the cyanoacrylate structure represents a significant leap in material design, moving beyond simple adhesion to the creation of highly functional and versatile polymers. The key to this innovation lies in the terminal alkyne (–C≡CH) of the propargyl group, which serves as a powerful and specific reactive site for a set of reactions collectively known as "click chemistry." ontosight.aidrpress.org

The most prominent of these is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and orthogonal reaction. drpress.orgnih.gov This means the alkyne group will react specifically with an azide-functionalized molecule under mild conditions, without interfering with other functional groups present in the system. drpress.org The resulting polymer, poly(this compound), therefore possesses a backbone decorated with pendant alkyne groups that can be precisely modified after polymerization.

This capability for post-polymerization modification is a paradigm shift in cyanoacrylate chemistry. It allows for:

Surface Functionalization: Surfaces can be coated with the polymer and then "clicked" with molecules that impart specific properties, such as biocompatibility, antifouling characteristics, or specific binding capabilities for sensors. rsc.org

Creation of Complex Architectures: The alkyne groups enable the grafting of other polymer chains onto the poly(cyanoacrylate) backbone, leading to the formation of graft copolymers with unique morphologies and properties. nih.gov

Bioconjugation: Biologically active molecules, including peptides, carbohydrates, or drugs, can be covalently attached to the polymer backbone. beilstein-journals.org This is particularly valuable for creating materials for biomedical applications like drug delivery systems and tissue engineering scaffolds. ontosight.aiuliege.be

Cross-linking: The alkyne groups can react with difunctional or multifunctional azides to create cross-linked polymer networks, enhancing the material's mechanical properties and stability. nih.gov

In essence, the prop-2-ynyl moiety transforms a simple polymerizable adhesive into a sophisticated macromolecular platform, enabling the rational design of advanced materials with a high degree of precision and modularity. ontosight.aidrpress.org

Scope of Academic Research in Poly(this compound) Chemistry

Academic research into poly(this compound) and related alkyne-functionalized polymers is a vibrant area focused on harnessing its unique chemical functionality for advanced applications. The research spans from fundamental polymerization studies to the fabrication of complex material systems.

Polymerization and Characterization: Like other cyanoacrylates, this compound primarily undergoes rapid anionic polymerization initiated by nucleophiles. smolecule.compcbiochemres.com A key research challenge is controlling this rapid polymerization to achieve polymers with well-defined molecular weights and narrow distributions, which is crucial for many high-performance applications. While traditional anionic polymerization of cyanoacrylates is often difficult to control, research explores techniques to manage the reactivity. Although less common for cyanoacrylates, radical polymerization methods under specific conditions are also an area of investigation. nih.gov Characterization of the resulting polymer confirms the presence of the pendant alkyne groups along the backbone, typically using spectroscopic methods like NMR and FTIR. nih.govresearchgate.net

Post-Polymerization Modification and Applications: The majority of research focuses on the post-polymerization modification of the alkyne-functionalized backbone using click chemistry. rsc.orgdrpress.org Studies have demonstrated the quantitative coupling of various azide-containing molecules to the polymer, both in solution and on surfaces. uliege.beacs.org

Key research applications include:

Nanoparticle Engineering: Researchers have synthesized copolymers containing this compound to form nanoparticles. The alkyne groups on the nanoparticle surface are then used to attach targeting ligands, such as antibodies or peptides, for targeted drug delivery in biomedical applications. uliege.beacs.org

Advanced Coatings and Surface Modification: The polymer can be used to create coatings on various substrates. Subsequent click reactions allow for the covalent immobilization of molecules to tailor surface properties like wettability, adhesion, and biological response. rsc.org For example, grafting poly(ethylene glycol) (PEG) chains can create protein-resistant "stealth" surfaces for medical implants. uliege.be

Development of Novel Biomaterials: The ability to click-graft bioactive molecules onto the polymer backbone is heavily explored in tissue engineering and regenerative medicine. ontosight.aibeilstein-journals.org This allows for the creation of scaffolds that can actively promote cell adhesion, growth, and differentiation.

Synthesis of Complex Polymer Architectures: The polymer serves as a scaffold for creating intricate macromolecular structures like graft and brush copolymers, where the properties of the final material can be finely tuned by the nature of the grafted side chains. nih.gov

The research demonstrates that poly(this compound) is a highly versatile platform, enabling the creation of a diverse range of functional materials through the power and precision of click chemistry.

Data Tables

Table 1: Physicochemical Properties of this compound This table summarizes key properties of the monomer.

PropertyValueReference
Molecular FormulaC₇H₅NO₂ chemsrc.com
Molecular Weight135.12 g/mol chemsrc.com
AppearanceColorless liquid pcbiochemres.com
Density1.129 g/cm³ chemsrc.com
Boiling Point224°C at 760 mmHg chemsrc.com
Flash Point95.6°C chemsrc.com
Key Functional GroupsCyanoacrylate, Alkyne smolecule.com

Table 2: Summary of Research Applications for Poly(this compound) This table highlights the main areas of research and the role of the polymer.

Research AreaMethodology / ApproachKey Finding / OutcomeReference
Functional NanoparticlesCopolymerization followed by post-polymerization "click" modification of the nanoparticle surface.Creation of biodegradable nanoparticles with "stealth" properties and the potential for ligand functionalization for targeted drug delivery. uliege.beacs.org
Surface EngineeringCoating a substrate with the polymer, followed by surface-initiated click chemistry.A versatile method to tune interfacial properties like wettability and adhesion by attaching various functional molecules. rsc.org
Biomaterial SynthesisUtilizing CuAAC to attach bioactive molecules (e.g., sugars, peptides) to the polymer backbone.Development of functional biomimetic materials, such as glycosylated peptoids, for potential therapeutic applications. beilstein-journals.org
Advanced Polymer ArchitecturesUsing the polymer as a backbone for "grafting-to" approaches via click reactions.Synthesis of complex structures like graft copolymers where side chains can be precisely chosen to control final material properties. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

prop-2-ynyl 2-cyanoprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H5NO2/c1-3-4-10-7(9)6(2)5-8/h1H,2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVTYYXOSOUBFIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(C#N)C(=O)OCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60196332
Record name Prop-2-ynyl 2-cyanoacrylate
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Molecular Weight

135.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

44898-13-7
Record name 2-Propyn-1-yl 2-cyano-2-propenoate
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Record name Prop-2-ynyl 2-cyanoacrylate
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Record name Prop-2-ynyl 2-cyanoacrylate
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Record name Prop-2-ynyl 2-cyanoacrylate
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Synthetic Routes and Methodologies for Prop 2 Ynyl 2 Cyanoacrylate Monomers

Knoevenagel Condensation Approaches for Prop-2-ynyl 2-Cyanoacrylate Synthesis

The cornerstone of industrial cyanoacrylate synthesis, including the propargyl derivative, is the Knoevenagel condensation. This reaction involves the condensation of a cyanoacetate with formaldehyde. In the case of this compound, the starting material is propargyl cyanoacetate, which is reacted with formaldehyde (or a formaldehyde equivalent like paraformaldehyde). This initial reaction does not directly yield the monomer but rather a low molecular weight oligomer or polymer due to the basic conditions typically employed, which also catalyze the anionic polymerization of the newly formed monomer. pcbiochemres.combris.ac.uk

Catalyst Systems in Condensation Reactions

The Knoevenagel condensation is a base-catalyzed reaction, and a variety of catalysts have been investigated to optimize the synthesis of cyanoacrylates. Traditional catalysts include weak organic bases such as diethylamine and piperidine. scielo.org.mx More recent research has explored the use of other catalyst systems to improve yields and reaction control.

For instance, diisopropylethylammonium acetate (DIPEAc) has been demonstrated as an effective catalyst for the Knoevenagel condensation of ethyl cyanoacetate with various aldehydes, suggesting its potential applicability to the synthesis of this compound. scielo.org.mxresearchgate.net The use of ionic liquids as catalysts is advantageous due to their high polarity and potential for catalyst recovery and reuse. scielo.org.mx Another approach involves the use of phosphane-based catalysts like triphenylphosphine, which can facilitate the condensation under mild, solvent-free conditions, potentially enhanced by microwave irradiation. organic-chemistry.org

The choice of catalyst is critical as it influences not only the rate of condensation but also the extent of concomitant polymerization of the monomer. The ideal catalyst should efficiently promote the condensation reaction while minimizing premature polymerization of the highly reactive cyanoacrylate product.

Solvent Selection and Reaction Optimization

The selection of an appropriate solvent is another crucial parameter in the Knoevenagel condensation for cyanoacrylate synthesis. The solvent not only facilitates the reaction between the reactants but also plays a role in the removal of water, a byproduct of the condensation, which can drive the reaction equilibrium towards product formation.

Toluene is a commonly used solvent in this process. gvpress.com It forms an azeotrope with water, allowing for its removal through azeotropic distillation, thereby improving the reaction yield. The optimization of reaction conditions, such as temperature and reaction time, is also essential. For example, the synthesis of n-butyl cyanoacrylate has been shown to be significantly accelerated by using microwave irradiation as the heating source, reducing the reaction time by a factor of 3-5 compared to conventional heating methods. afinitica.com This suggests that microwave-assisted synthesis could be a viable strategy for the efficient production of this compound.

Below is a table summarizing various catalyst and solvent systems used in Knoevenagel condensation for cyanoacrylate synthesis, which could be adapted for this compound.

Catalyst SystemSolventKey Advantages
PiperidineTolueneTraditional method, effective for azeotropic water removal.
Diisopropylethylammonium acetate (DIPEAc)HexaneShorter reaction times, broad substrate scope, high yields. scielo.org.mxresearchgate.net
TriphenylphosphineSolvent-freeMild conditions, high conversions, cleaner reactions. organic-chemistry.org
Water extract of onionWaterEnvironmentally benign, low cost, simple work-up. gvpress.com

Depolymerization Techniques of Oligomeric Precursors

Following the Knoevenagel condensation, the resulting oligomeric or polymeric material must be converted into the monomeric this compound. This is typically achieved through a process of thermal depolymerization, often referred to as "cracking." gvpress.com This step is carried out under vacuum and at elevated temperatures.

Recent advancements have led to the development of "crackless" synthesis techniques that aim to avoid the high-temperature depolymerization step altogether. These methods often employ specific catalysts, such as ammonium or iminium salts, that allow for the direct synthesis of the monomer without the formation of a prepolymer. pcbiochemres.com This approach can be more energy-efficient and may be particularly advantageous for temperature-sensitive cyanoacrylate derivatives.

Novel Synthetic Strategies for Functionalized this compound Derivatives

Research in the field of cyanoacrylates is continuously exploring novel synthetic routes to not only improve the efficiency of monomer production but also to introduce a wider range of functionalities into the molecule. The alkyne group in this compound itself is a key functional group that allows for post-polymerization modifications via click chemistry. afinitica.com

Modified Chloroanhydride Methodologies

While the Knoevenagel condensation is the dominant industrial method, other synthetic approaches can be employed, particularly for creating specialized, functionalized cyanoacrylates. One such approach involves the use of acid chlorides. For instance, the esterification of acryloyl chloride with 1-ethynyl 1-cyclohexanol has been used to prepare an acetylene-functionalized acrylate (B77674) monomer. A similar strategy could potentially be adapted for the synthesis of this compound, likely starting from 2-cyanoacryloyl chloride and propargyl alcohol. This method would offer a more direct route to the monomer, bypassing the polymerization-depolymerization sequence. However, the synthesis and handling of 2-cyanoacryloyl chloride present their own challenges due to its high reactivity.

Introduction of Diverse Ester Substituents and Functional Groups in Cyanoacrylates

The versatility of the cyanoacrylate structure allows for the introduction of a wide array of ester substituents, which can significantly impact the properties of the resulting monomers and polymers. The synthesis of this compound is a prime example of incorporating a functional group—the alkyne—into the ester side chain. afinitica.com This alkyne group can then be used as a handle for further chemical modifications, such as the Huisgen 1,3-dipolar cycloaddition ("click chemistry"), to attach other molecules, including fluorescent dyes, biotin, or even proteins.

The general approach to introducing diverse ester groups involves either starting with the corresponding alcohol (in this case, propargyl alcohol) in the initial esterification of cyanoacetic acid or through transesterification of a more common alkyl cyanoacrylate, such as ethyl 2-cyanoacrylate, with the desired alcohol. Transesterification can be an effective method for synthesizing cyanoacrylates with more complex or sensitive ester groups that might not be compatible with the conditions of the Knoevenagel condensation and depolymerization process.

Purification and Characterization of Monomer Purity for Polymerization Studies

The synthesis of high molecular weight polymers with controlled properties necessitates a monomer of high purity. For polymerization studies involving this compound, the presence of impurities, such as solvents, starting materials, or by-products from the synthesis, can significantly affect the polymerization kinetics, the final polymer's molecular weight, and its physicochemical properties. Therefore, rigorous purification of the synthesized monomer followed by thorough characterization to confirm its identity and purity is a critical step.

Purification Methodologies

Several techniques are employed to purify cyanoacrylate monomers, tailored to remove specific impurities and handle the monomer's high reactivity.

Reduced-Pressure Distillation: This is a common method for purifying liquid cyanoacrylates. However, due to the high reactivity and tendency of cyanoacrylates to undergo anionic polymerization when heated, this process must be conducted under reduced pressure to lower the boiling point. Crucially, both an anionic polymerization inhibitor (e.g., phosphorus pentoxide, p-toluenesulfonic acid) and a radical polymerization inhibitor (e.g., hydroquinone) are added to the crude monomer before distillation to prevent premature polymerization in the distillation flask and condenser.

Chromatography: Chromatographic techniques are highly effective for achieving high purity.

Flash Column Chromatography: This method is suitable for separating the monomer from non-volatile impurities and colored by-products. The crude product is typically adsorbed onto silica gel and eluted with a non-polar solvent system.

High-Performance Liquid Chromatography (HPLC): For analytical assessment of purity and for preparative purification, reverse-phase HPLC is a viable method. A specific method for this compound analysis utilizes a Newcrom R1 column with a mobile phase consisting of acetonitrile (MeCN), water, and phosphoric acid. sielc.com For mass spectrometry applications, the phosphoric acid can be substituted with formic acid. sielc.com

Recrystallization: Since this compound is a crystalline solid, recrystallization is an effective purification technique. afinitica.com This process involves dissolving the crude solid monomer in a suitable hot solvent and allowing it to cool slowly, whereupon the pure monomer crystallizes out, leaving impurities behind in the solution. The choice of solvent is critical to ensure high recovery of the purified product.

Spectroscopic Characterization

Following purification, the monomer's identity and structural integrity are confirmed using various spectroscopic methods.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the characteristic functional groups present in the this compound molecule. The spectrum provides a unique fingerprint, and the presence of key absorption bands confirms the successful synthesis of the desired structure.

Table 1: Characteristic FTIR Absorption Bands for this compound
Functional GroupVibrational ModeExpected Absorption Range (cm⁻¹)
≡C-H (Terminal Alkyne)Stretching3300 - 3250
C≡N (Nitrile)Stretching2260 - 2240
C≡C (Alkyne)Stretching2140 - 2100
C=O (Ester)Stretching1760 - 1740
C=C (Alkene)Stretching1650 - 1620
=C-H (Alkene)Bending (out-of-plane)980 - 910

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of the monomer. Both ¹H NMR and ¹³C NMR are used to confirm the connectivity of atoms within the molecule.

¹H NMR Spectroscopy: This technique provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The spectrum for this compound is expected to show distinct signals for the vinyl, methylene, and acetylenic protons.

Table 2: Predicted ¹H NMR Spectral Data for this compound
Proton AssignmentExpected Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
=CH₂ (vinyl, trans to COOR)~ 7.1Singlet (or narrow multiplet)N/A
=CH₂ (vinyl, cis to COOR)~ 6.7Singlet (or narrow multiplet)N/A
-O-CH₂-~ 4.8Doublet~ 2.4
≡C-H~ 2.5Triplet~ 2.4

¹³C NMR Spectroscopy: This provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, confirming the presence of the carbonyl, nitrile, vinyl, and alkyne carbons.

Table 3: Predicted ¹³C NMR Spectral Data for this compound
Carbon AssignmentExpected Chemical Shift (δ, ppm)
C=O (Ester Carbonyl)~ 162
=C(CN)COOR (Alkene)~ 145
=CH₂ (Alkene)~ 116
C≡N (Nitrile)~ 115
-C≡CH (Alkyne)~ 78
-C≡CH (Alkyne)~ 76
-O-CH₂-~ 54

The absence of signals corresponding to solvents or other organic impurities in the NMR spectra is a strong indicator of high monomer purity, which is essential for conducting controlled and reproducible polymerization studies.

Polymerization Mechanisms and Kinetics of Prop 2 Ynyl 2 Cyanoacrylate

Anionic Polymerization Pathways of Prop-2-ynyl 2-Cyanoacrylate

The defining characteristic of cyanoacrylate monomers, including this compound, is their extreme reactivity towards nucleophiles, leading to rapid anionic polymerization. nih.govpcbiochemres.com This reactivity is attributed to the two electron-withdrawing groups (nitrile and ester) attached to the α-carbon, which makes the β-carbon of the vinyl group highly electrophilic and susceptible to attack by even weak nucleophiles. nih.govmdpi.com

The anionic polymerization of this compound can be initiated by a variety of nucleophilic species. google.comgoogle.com

Water: Often, the polymerization is initiated by trace amounts of moisture present on a substrate or in the atmosphere. nih.govpcbiochemres.com A water molecule acts as a weak nucleophile, attacking the electrophilic β-carbon of the monomer. This leads to the formation of a zwitterionic intermediate, which then generates a carbanion that propagates the polymerization. pcbiochemres.compcbiochemres.com

Alcohols: Similar to water, alcohols can initiate polymerization. The oxygen atom of the hydroxyl group attacks the β-carbon of the this compound monomer, forming an alkoxy-substituted carbanion that proceeds to propagate the polymer chain. pcbiochemres.commdpi.com

Amines: Amines are particularly effective initiators for cyanoacrylate polymerization. mdpi.comacs.org The lone pair of electrons on the nitrogen atom readily attacks the β-carbon, forming a zwitterionic species that initiates the polymerization. mdpi.comacs.org Tertiary amines, for instance, are known to initiate zwitterionic polymerization. mdpi.com

A general representation of the initiation by a nucleophile (Nu⁻) is depicted below: Initiation of this compound Polymerization by a Nucleophile

This image illustrates the nucleophilic attack on the β-carbon of the this compound monomer, leading to the formation of a resonance-stabilized carbanion.

Following initiation, the propagation of the polymer chain is remarkably fast. The carbanionic active center at the end of the growing chain attacks the β-carbon of another monomer molecule in a sequential manner. nih.govpcbiochemres.com This process is highly exothermic and results in the rapid formation of a high molecular weight polymer. pcbiochemres.compcbiochemres.com The propagation rate coefficient (k_p) for cyanoacrylates can be exceptionally high, with values approaching 10^6 L·mol⁻¹·s⁻¹ reported for n-butyl 2-cyanoacrylate in solution polymerization. mdpi.comresearchgate.net

Termination of the anionic polymerization can occur through several pathways. In the presence of strong acids, the propagating carbanion is protonated, leading to a "dead" polymer chain where the conjugate base of the acid is not nucleophilic enough to reinitiate polymerization. mdpi.com Chain transfer to the monomer can also occur. nih.gov Weak acids, which may be present as impurities or formed from hydrolysis of the monomer, can terminate a growing chain by protonation; however, the resulting carboxylate anion may be capable of initiating a new polymer chain. mdpi.com In some systems, particularly under very pure conditions, the polymerization can exhibit "living" characteristics, where termination reactions are effectively absent. nih.govrsc.orgnih.gov

Kinetic Parameters for Anionic Polymerization of Cyanoacrylates
MonomerInitiator SystemSolventTemperature (°C)Propagation Rate Coefficient (k_p) (L·mol⁻¹·s⁻¹)Reference
n-Butyl 2-cyanoacrylateTetrabutylammonium SaltsTetrahydrofuran (THF)20~10⁶ mdpi.com
Butyl CyanoacrylateTriphenylphosphineTetrahydrofuran (THF)-80Ki/Kp ~5 x 10⁻⁵ acs.org

The exceptional reactivity of this compound in anionic polymerization is fundamentally due to the stability of the carbanion formed during initiation and propagation. nih.govresearchgate.net The negative charge on the α-carbon is significantly delocalized through resonance with the adjacent electron-withdrawing cyano (–C≡N) and ester (–COOR) groups. nih.govmdpi.comresearchgate.net This delocalization spreads the negative charge over several atoms, thereby stabilizing the carbanion intermediate. nih.govmdpi.com This stabilization lowers the energy barrier for the nucleophilic attack and contributes to the rapid rate of polymerization. nih.govpcbiochemres.com

Resonance Structures of the this compound Carbanion

This image displays the resonance forms of the carbanion, showing the delocalization of the negative charge onto the oxygen atom of the carbonyl group and the nitrogen atom of the cyano group.

Radical Polymerization Studies of this compound

While anionic polymerization is the predominant and more facile pathway, radical polymerization of cyanoacrylates, including this compound, is also possible and offers a synthetically useful alternative. nih.govresearchgate.netnih.govThis route requires specific conditions to suppress the overwhelmingly fast anionic polymerization. nih.govmdpi.comresearchgate.net

To achieve radical polymerization, the reaction must be conducted under acidic conditions. nih.govmdpi.comnih.govStrong acids, such as sulfuric acid, or Lewis acids are added to the system to act as anionic inhibitors. mdpi.comThese acidic species protonate and neutralize any nucleophilic initiators (like water) that would otherwise trigger anionic polymerization. mdpi.com With the anionic pathway suppressed, conventional radical initiators can be used to initiate polymerization. These include azo compounds like 2,2′-azobis(2-methylpropionitrile) (AIBN) or peroxides such as benzoyl peroxide (BPO), typically activated by heat or UV light. mdpi.comgoogle.comThe initiator decomposes to form primary radicals, which then add to the double bond of the cyanoacrylate monomer to start the radical chain reaction. mdpi.com

Conditions for Radical Polymerization of Cyanoacrylates
MonomerRadical InitiatorAnionic InhibitorTemperature (°C)k_p/k_t⁰·⁵ (L·mol⁻¹·s⁻¹)⁰·⁵Reference
Methyl 2-cyanoacrylateAIBNBoron trifluoride acetic acid complex600.021< mdpi.com/td>
Ethyl 2-cyanoacrylateNot specifiedAcetic acid (7.0 wt%)30k_p = 1622 L·mol⁻¹·s⁻¹, k_t = 4.11 x 10⁸ L·mol⁻¹·s⁻¹< mdpi.com/td>
Ethyl 2-cyanoacrylateNot specified1,3-propanesultone (0.5 wt%)30k_p = 1610 L·mol⁻¹·s⁻¹, k_t = 4.04 x 10⁸ L·mol⁻¹·s⁻¹< mdpi.com/td>

To gain better control over the radical polymerization of cyanoacrylates, advanced techniques such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization have been employed. mdpi.comnih.govsigmaaldrich.comRAFT is a form of controlled/living radical polymerization that allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions. sigmaaldrich.com The RAFT process involves a conventional radical initiator and a RAFT agent (a thiocarbonylthio compound). The RAFT agent reversibly deactivates the propagating radical chains, establishing a dynamic equilibrium between active and dormant chains. sigmaaldrich.comThis controlled mechanism has been successfully applied to cyanoacrylates, often in the presence of an anionic inhibitor and at elevated temperatures, to produce well-defined block copolymers. mdpi.comWhile specific studies on RAFT polymerization of this compound are not extensively detailed, the principles established for other cyanoacrylates are applicable. mdpi.comnih.govThe presence of the propargyl group in the resulting polymer provides a valuable handle for subsequent "click" chemistry modifications. ontosight.aicore.ac.uk

Zwitterionic Polymerization Investigations of Cyanoacrylates

The polymerization of alkyl 2-cyanoacrylates, including this compound, can proceed through several mechanisms, with zwitterionic polymerization being a significant pathway, particularly when initiated by neutral nucleophiles like tertiary amines and phosphines. nih.govua.es This mechanism is distinct from the more commonly cited anionic polymerization initiated by weak bases like water.

In zwitterionic polymerization, a nucleophilic initiator, such as a tertiary amine, attacks the electron-deficient carbon-carbon double bond of the cyanoacrylate monomer in a Michael-type addition. researchgate.net This reaction forms a zwitterion, a molecule containing both a positive (ammonium or phosphonium) and a negative (carbanion) charge. researchgate.netacs.org This initial zwitterion then acts as the propagating species. The carbanionic end of the zwitterion attacks another monomer molecule, extending the polymer chain while regenerating the carbanion at the new chain end. acs.org

Research has shown that the reactivity and polymerization rate can differ significantly among various initiators. Tertiary amines, for instance, are known to initiate rapid polymerization, leading to strong exothermic reactions and the formation of high-molecular-weight polymers. researchgate.net In contrast, primary and secondary amines react more slowly, often resulting in lower molecular weight oligomers due to intramolecular proton transfer that terminates the chain growth. researchgate.net The stability of the initial zwitterionic species is crucial; in some cases, with specific phosphine (B1218219) initiators, the zwitterion has been stable enough to be isolated and characterized spectroscopically. researchgate.net This pathway is a key area of study for understanding and controlling the polymerization of cyanoacrylates for various applications. ua.es

Influence of Environmental Parameters on this compound Polymerization

The polymerization of this compound is highly sensitive to its surrounding environment. Factors such as temperature, humidity, and the nature of the substrate can significantly alter the kinetics and outcome of the curing process. pcbiochemres.comindexcopernicus.com

Temperature and Humidity Effects

Temperature and humidity are critical parameters that directly influence the rate of cyanoacrylate polymerization. pcbiochemres.comincurelab.com The polymerization is typically initiated by moisture, specifically hydroxide (B78521) ions, present on a substrate or in the atmosphere. pcbiochemres.comindexcopernicus.com

Humidity : The presence of moisture is essential to start the anionic polymerization process. pcbiochemres.com High humidity provides more initiators (hydroxyl ions from water), leading to a faster and more exothermic curing reaction. pcbiochemres.comincurelab.com Conversely, in low-humidity environments, the curing process may be significantly slower or may not initiate properly, resulting in a weak or incomplete bond. pcbiochemres.com

Temperature : Higher ambient temperatures generally accelerate the polymerization rate. pcbiochemres.comincurelab.com This is because the chemical reactions involved in polymerization proceed faster at elevated temperatures. However, excessive heat can sometimes lead to brittleness in the final cured adhesive. pcbiochemres.com Lower temperatures will slow the curing process down. pcbiochemres.comincurelab.com

For consistent and reliable bonding, managing these two parameters is crucial. pcbiochemres.com

ParameterEffect on Polymerization RateReasonSource
High TemperatureAcceleratesIncreases the kinetic energy of molecules, leading to faster reaction rates. pcbiochemres.com, incurelab.com
Low TemperatureSlowsDecreases the kinetic energy of molecules, leading to slower reaction rates. pcbiochemres.com, incurelab.com
High HumidityAcceleratesIncreases the availability of water (moisture), which acts as an initiator for anionic polymerization. pcbiochemres.com, incurelab.com
Low HumiditySlowsReduces the availability of initiators, slowing the onset of polymerization. pcbiochemres.com

Substrate Composition and Surface Interactions

The composition and properties of the substrate play a pivotal role in the polymerization of this compound. The adhesive's performance is highly dependent on its interaction with the bonding surface. pcbiochemres.com

Almost all surfaces contain a microscopic layer of adsorbed moisture, which is typically sufficient to initiate anionic polymerization. nih.govraajournal.com The chemical nature of the substrate significantly affects bonding. Materials with high surface energy, such as metals and glass, generally promote better wetting and adhesion compared to low-surface-energy plastics. pcbiochemres.com The presence of acidic or basic residues on the surface can also influence cure speed. Basic surfaces accelerate polymerization, while acidic surfaces can inhibit it. pcbiochemres.com

Furthermore, strong ionic interactions can form between the cyanoacrylate and certain substrates, like oxidized metal surfaces. mdpi.com These interactions, which contribute to bond strength, are facilitated by the presence of water, which can lead to the hydrolysis and deprotonation of the polymer's functional groups. mdpi.com For surfaces that are chemically inert or have poor adhesion characteristics, surface treatments like plasma or corona treatment can be employed. These methods modify the surface chemistry and increase surface energy, thereby improving the wetting and bonding of the cyanoacrylate adhesive. pcbiochemres.compcbiochemres.com

Exothermicity of Poly(this compound) Formation

The polymerization of cyanoacrylates, including this compound, is a highly exothermic process, meaning it releases a significant amount of heat. pcbiochemres.comresearchgate.net This heat generation is a remarkable characteristic of these adhesives and is directly linked to the rapid curing process. pcbiochemres.com

The exothermic reaction begins as soon as the monomers start to link together to form polymer chains. pcbiochemres.com The heat released accelerates the reaction of neighboring monomers, contributing to the near-instantaneous bonding for which these adhesives are known. pcbiochemres.comafinitica.com The amount of heat can be substantial, and in some cases, if large droplets of the adhesive are applied, the temperature can rise noticeably. nih.govresearchgate.net This exothermic nature is a key factor that allows cyanoacrylates to bond materials in seconds, a speed that few other adhesives can match. afinitica.com

Strategies for Controlling Polymerization to Prevent Premature Curing

Given the extreme reactivity of this compound, preventing its premature polymerization during production and storage is a critical challenge. pcbiochemres.comraajournal.com To ensure shelf stability and control the curing process, specific chemical stabilizers are added to the monomer formulation. google.comafinitica.com

These stabilizers work by inhibiting the polymerization mechanisms. Two main types of stabilizers are used in conjunction:

Anionic Polymerization Inhibitors : Since cyanoacrylate polymerization is readily initiated by weak bases (anions), acidic compounds are added to neutralize any stray basic impurities. These are often referred to as liquid phase stabilizers. google.com Compounds like sulfur dioxide, sulfonic acids, or certain acid chelates are used to prevent the anionic pathway from starting prematurely. google.comafinitica.com

Free-Radical Polymerization Inhibitors : Although the anionic pathway is dominant, radical polymerization can also occur, especially at elevated temperatures or upon exposure to light. To prevent this, free-radical scavengers such as hydroquinone (B1673460) or other phenolic compounds are included in the formulation. google.com These stabilizers interrupt the chain reaction initiated by free radicals.

The selection and concentration of these stabilizers are carefully balanced. There must be enough to ensure long-term stability under various storage conditions, but not so much that they excessively prolong the setting time when the adhesive is ultimately used. google.comafinitica.com This dual-stabilizer system is essential for producing a reliable and commercially viable cyanoacrylate adhesive. google.com

Copolymerization Strategies and Advanced Polymer Architectures

Homo- and Copolymerization Studies of Prop-2-ynyl 2-Cyanoacrylate with Vinyl Monomers

The polymerization of cyanoacrylates is well-known for its rapid anionic polymerization initiated by weak bases, including moisture. However, for more controlled copolymerization with traditional vinyl monomers, radical polymerization is the preferred method. Studies on the homopolymerization of this compound are not extensively detailed in publicly available literature. However, research on similar unsaturated cyanoacrylates, like allyl 2-cyanoacrylate, has shown that the presence of the unsaturated group can lead to cross-linking within the polymer, enhancing thermal resistance. It is plausible that this compound would exhibit similar behavior, with the potential for both vinyl polymerization and reactions involving the alkyne group.

A study on the adhesive properties of propargyl-2-cyanoacrylate indicated that the introduction of the triple bond in the ester group increases the tensile strength of the adhesive bonds, which is attributed to the formation of cross-links in the adhesive layer. afinitica.com This suggests that during polymerization, the propargyl group may participate in side reactions leading to a cross-linked network. However, the same study noted that common free-radical initiators had an adverse effect on the strength of bonded joints, possibly due to the formation of a denser, more strained network. afinitica.com

Graft Copolymerization with Elastomers and Other Polymer Chains

Graft copolymerization is a powerful technique for modifying the properties of existing polymers. The grafting of cyanoacrylates onto elastomers and other polymer backbones can impart desirable characteristics such as improved adhesion and biocompatibility. While specific examples of grafting this compound are scarce, the general principles can be inferred from studies on other cyanoacrylates.

For instance, the radical graft copolymerization of ethyl 2-cyanoacrylate onto a poly(butadiene-co-acrylonitrile) backbone has been reported. This process allows for the combination of the elastomeric properties of the backbone with the adhesive and hard characteristics of the poly(cyanoacrylate) grafts. Given its reactive alkyne functionality, this compound presents an interesting candidate for graft copolymerization. The alkyne groups on the grafted chains would be available for subsequent "click" reactions, allowing for the attachment of other molecules and further functionalization of the grafted polymer.

The general scheme for such a graft copolymerization would involve initiating radical sites on the elastomer backbone in the presence of the this compound monomer. The propagating cyanoacrylate chains would then grow from the backbone, forming the graft copolymer.

Development of Branched and Crosslinked Poly(this compound) Architectures

The synthesis of branched and crosslinked polymers offers a route to materials with unique properties, such as lower viscosity in solution and higher thermal stability compared to their linear counterparts. The propargyl group in this compound provides a natural pathway to creating such complex architectures.

During radical polymerization, the alkyne group could potentially undergo side reactions, leading to branching and crosslinking. As mentioned earlier, the enhanced thermal resistance of polymers from unsaturated cyanoacrylates is attributed to the formation of cross-links. afinitica.com This intrinsic ability to crosslink could be controlled by adjusting polymerization conditions such as monomer concentration, temperature, and initiator type.

Furthermore, the alkyne functionality can be specifically targeted for post-polymerization crosslinking. For example, a linear copolymer of this compound with another vinyl monomer could be synthesized, followed by a crosslinking step utilizing the pendant alkyne groups. This could be achieved through various click chemistry reactions, such as azide-alkyne cycloaddition, providing a high degree of control over the crosslink density and the final properties of the network.

Synthesis of Block Copolymers and End-Functional Polymers of Cyanoacrylates

Block copolymers, composed of two or more distinct polymer blocks, can self-assemble into ordered nanostructures, making them valuable for a range of applications. The synthesis of block copolymers containing a poly(cyanoacrylate) block is challenging due to the high reactivity of the cyanoacrylate monomer. Anionic polymerization, while rapid, is difficult to control for block copolymer synthesis.

However, strategies have been developed to create block copolymers with cyanoacrylate segments. One approach involves the use of a macroinitiator. For example, a pre-synthesized polymer with an initiating group at its chain end can be used to initiate the polymerization of the cyanoacrylate monomer. While no specific examples with this compound are documented, this methodology is, in principle, applicable. A patent has suggested the possibility of block copolymerization of 2-cyanoacrylates with 1,1-disubstituted dienes, which could potentially form novel block copolymer structures. google.com

The synthesis of end-functional polymers is another area of interest. By carefully selecting the initiator and termination agents, it is possible to introduce specific functional groups at the beginning or end of a polymer chain. For this compound, this would mean that in addition to the pendant alkyne groups along the chain, a functional group could be placed at the chain end, further expanding the possibilities for creating complex macromolecular structures.

Degradation Mechanisms and Stability of Poly Prop 2 Ynyl 2 Cyanoacrylate

Hydrolytic Degradation Pathways and Kinetics of Cyanoacrylate Polymers

Poly(cyanoacrylates) are susceptible to degradation in aqueous environments through hydrolysis. afinitica.commdpi.com This process involves the chemical breakdown of the polymer in the presence of water, which can significantly impact the material's integrity and bond strength over time. specialchem.com The kinetics and primary pathways of this degradation are heavily influenced by the presence of moisture and the pH of the surrounding environment.

The presence of water and moisture is a primary factor in the degradation of poly(cyanoacrylate) polymers. afinitica.com All polymers will absorb water to some extent, and this absorption can lead to a permanent degradation of the bulk adhesive, a process known as hydrolysis. specialchem.comresearchgate.net Water molecules can permeate the polymer matrix, leading to the scission of the polymer chain. afinitica.com This hydrolytic degradation results in a decrease in the molecular weight of the polymer chains. mdpi.com

One of the main end products of this hydrolytic process is formaldehyde. afinitica.com The degradation mechanism is believed to involve the hydrolytic scission of the polymer backbone, which ultimately yields formaldehyde and the corresponding alkyl cyanoacetate. afinitica.com The rate of degradation is also influenced by the length of the alkyl side chain; as the homologous series is ascended (from methyl to butyl, for example), the rate of degradation under neutral conditions tends to decrease. afinitica.com

The effect of moisture on the physical properties of the polymer is significant. Studies on cyanoacrylate adhesives have shown a considerable decrease in bond strength after prolonged storage in water. For instance, the shear bond strength of a cyanoacrylate adhesive was found to decrease by over 50% after 30 days of immersion in water at 37°C. nih.gov This highlights the critical role of water in compromising the structural integrity of the cured polymer. nih.gov

Effect of Water Storage on Shear Bond Strength of a Cyanoacrylate Adhesive
Time IntervalMean Shear Bond Strength (MPa)Standard Deviation (MPa)
Within 30 minutes5.82.4
After 24 hours7.13.3
After 30 days2.72.0

Data derived from a study on the effects of water storage on a cyanoacrylate adhesive system. nih.gov

The pH of the aqueous environment plays a crucial role in the rate of hydrolytic degradation of poly(cyanoacrylates). The degradation is particularly accelerated under alkaline (basic) conditions. afinitica.commdpi.com In homogeneous solutions, the rate of degradation is considerably higher under alkaline conditions compared to neutral conditions. afinitica.com Poly(cyanoacrylate) materials are known to be susceptible to hydrolysis, especially when the pH is greater than 7. mdpi.com

Studies have shown that while some poly(cyanoacrylate) nanoparticles are relatively stable at low pH, they degrade rapidly at a physiological pH of 7.4. nih.gov For example, poly(butyl cyanoacrylate) (PBCA) nanoparticles showed 88% degradation after 48 hours at pH 7.4, whereas poly(octyl cyanoacrylate) (POCA) nanoparticles showed only 3% degradation in the same timeframe, indicating that the side-chain length also influences stability at different pH levels. nih.gov The accelerated degradation under basic conditions is a key consideration for applications where the polymer may come into contact with alkaline substances. afinitica.commdpi.com

Thermal Degradation Processes of Poly(Prop-2-ynyl 2-Cyanoacrylate)

Thermal degradation involves the breakdown of the polymer at elevated temperatures. For poly(cyanoacrylates), this process is primarily characterized by depolymerization, which reverses the polymerization process and leads to a loss of polymer mass and strength. researchgate.netresearchgate.net

The primary mechanism of thermal degradation for poly(cyanoacrylates) is an "unzipping" depolymerization. researchgate.netresearchgate.netafinitica.com This process is initiated at the polymer chain terminus and proceeds by sequentially releasing monomer units. researchgate.net The relatively low ceiling temperature of these polymers means that this reverse reaction (depolymerization) can occur at a significant rate. afinitica.com The linear structure of poly(cyanoacrylates) facilitates this unzipping of the polymer backbone. mdpi.com

This degradation process leads to a dramatic reduction in the molecular weight of the initial polymer. mdpi.com The stability of the polymer is linked to the initiator used for its synthesis; polymers made with weak bases as initiators or those post-treated with a strong acid tend to exhibit better thermal stability. afinitica.com The unzipping mechanism is consistent with a process where the kinetic chain length of degradation is equal to the degree of polymerization. afinitica.com

Glass Transition Temperatures (Tg) of Various Poly(alkyl cyanoacrylates)
PolymerGlass Transition Temperature (Tg)
Poly(methyl 2-cyanoacrylate)165 °C
Poly(ethyl 2-cyanoacrylate)140 °C - 150 °C
Poly(allyl 2-cyanoacrylate)130 °C
Poly(n-butyl 2-cyanoacrylate)90 °C
Poly(β-methoxyethyl 2-cyanoacrylate)85 °C
Poly(2-octyl 2-cyanoacrylate)10 °C
Poly(n-decyl 2-cyanoacrylate)-22 °C

Data compiled from reviews on cyanoacrylate properties. mdpi.comresearchgate.net

During thermal degradation, the unzipping of the polymer chain results in the evolution of volatile products. cnrs.fr The primary volatile product generated during the thermal degradation of poly(n-butylcyanoacrylate) has been identified as the original monomer. cnrs.fr This indicates that the degradation process is predominantly a reversion to the monomeric state.

Pyrolysis gas chromatography-mass spectrometry (Py-GC/MS) is a technique used to study these volatile fragments, or pyrolysates. mdpi.com Analysis of commercial poly(ethyl 2-cyanoacrylate) adhesives has shown that thermal degradation produces small molecules, including the monomer ethyl 2-cyanoacrylate, as well as alcohols, other esters, and aldehydes. mdpi.com The specific volatile products and their distribution can be influenced by the temperature of degradation. mdpi.com

Enzymatic Degradation Studies of Poly(this compound)

In biological environments, poly(cyanoacrylates) can undergo enzymatic degradation. This is a significant pathway, particularly for biomedical applications. The degradation is influenced by enzymes such as esterases, which can catalyze the hydrolysis of the polymer. nih.gov

Studies on poly(isobutyl cyanoacrylate) have identified that in addition to the conventional pathway that produces formaldehyde, another significant degradation route is the hydrolysis of the ester side chain. nih.gov This ester hydrolysis is catalyzed by enzymes. nih.gov The rate of enzymatic degradation can be manipulated by altering the alkyl chain length of the cyanoacrylate monomer. For example, intracellular degradation of poly(butyl cyanoacrylate) nanoparticles is more efficient than that of poly(octyl cyanoacrylate) nanoparticles. nih.gov This suggests that polymers with shorter alkyl side chains may be more susceptible to enzymatic breakdown. The release of substances encapsulated within the polymer matrix has been shown to correlate with the enzymatic degradation rate of the polymer. nih.gov

Strategies for Controlling Biodegradation Rate and Stability

Controlling the rate of biodegradation and enhancing the stability of poly(this compound) are crucial for its practical applications. Research into the broader family of poly(alkyl cyanoacrylates) has identified several strategies to achieve this, primarily through chemical modification of the polymer and the incorporation of additives.

Another approach involves modifying the end groups of the polymer chains. Since degradation can be initiated at the chain termini, capping these ends with more stable chemical groups can inhibit the onset of both hydrolytic and thermal degradation.

While specific studies on this compound are limited, the principles derived from related poly(alkyl cyanoacrylates) suggest that these chemical modification strategies would be applicable. The introduction of co-monomers or end-capping agents tailored to the specific chemical nature of the prop-2-ynyl group could yield significant improvements in hydrolysis stability.

The stability of poly(this compound) can also be significantly influenced by the incorporation of various additives. These additives can function through several mechanisms, including the neutralization of acidic or basic impurities that can catalyze degradation, and the inhibition of radical-induced decomposition.

For poly(cyanoacrylates), acidic compounds are often used as stabilizers to prevent premature anionic polymerization of the monomer and can also inhibit base-catalyzed degradation of the polymer. The presence of acidic species can help to neutralize alkaline impurities that would otherwise accelerate the hydrolytic breakdown of the ester linkages in the polymer backbone.

Furthermore, the addition of other polymers or crosslinking agents can enhance thermal stability. For instance, incorporating acrylates and methacrylates into ethyl cyanoacrylate formulations has been shown to improve the thermal stability of the resulting polymer network. Similarly, the use of anhydrides, such as maleic anhydride, has been reported to act as a crosslinking agent, leading to improved heat and moisture resistance in the cured adhesive.

The table below summarizes the general effects of different classes of additives on the stability of poly(alkyl cyanoacrylates), which are expected to be relevant for poly(this compound).

Additive ClassGeneral Effect on StabilityPotential Mechanism of Action
Acidic Stabilizers Inhibits premature polymerization and slows hydrolytic degradation.Neutralizes basic impurities that catalyze degradation.
Crosslinking Agents Increases thermal and moisture resistance.Forms a more robust, three-dimensional polymer network.
Radical Inhibitors Prevents degradation initiated by free radicals.Scavenges free radicals that can lead to chain scission.
Plasticizers Can affect degradation rate by altering polymer chain mobility.Increases free volume, potentially allowing greater water ingress.

Long-Term Stability of Poly(this compound) Materials

The long-term stability of materials based on poly(this compound) is a critical consideration for applications where durability over extended periods is required. The primary factors that will govern its long-term performance are its resistance to environmental factors such as moisture, temperature fluctuations, and light exposure.

Hydrolytic degradation remains a key concern for the long-term stability of poly(this compound) in humid or aqueous environments. Over time, the continuous scission of the polymer chains will lead to a progressive loss of mechanical properties, such as tensile strength and adhesion. The rate of this degradation will be dependent on factors including the ambient temperature, pH of the surrounding environment, and the presence of any catalytic species.

Thermal stability is also a crucial aspect of long-term performance, especially in applications involving exposure to elevated temperatures. The inherent tendency of poly(cyanoacrylates) to undergo depolymerization at temperatures approaching their glass transition temperature means that prolonged exposure to heat can lead to a significant reduction in the material's integrity.

While specific long-term stability data for poly(this compound) is not extensively available, studies on analogous poly(alkyl cyanoacrylates) provide valuable insights. For example, the degradation of various cyanoacrylate-based adhesives has been studied in the context of fossil conservation, highlighting the need for a thorough understanding of their long-term behavior. These studies indicate that factors such as the specific chemical structure of the cyanoacrylate and the presence of additives play a significant role in their long-term performance.

Future research focusing specifically on the long-term aging characteristics of poly(this compound) under various environmental conditions is necessary to fully elucidate its durability and to develop formulations with enhanced longevity for demanding applications.

Advanced Characterization Methodologies for Poly Prop 2 Ynyl 2 Cyanoacrylate Materials

Spectroscopic Techniques for Structural Elucidation

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups within the poly(prop-2-ynyl 2-cyanoacrylate) structure. The polymerization of the this compound monomer can be monitored by observing the disappearance of the C=C bond absorption peak. mdpi.com

Key characteristic absorption peaks for the monomer and polymer include:

C≡C-H (alkyne) stretch: A sharp peak typically observed around 3300 cm⁻¹. The presence of this peak confirms the terminal alkyne group from the propargyl moiety. youtube.com

C≡N (nitrile) stretch: A strong, sharp absorption band appears in the region of 2230-2260 cm⁻¹. This peak is characteristic of the cyano group. youtube.comafinitica.com

C=O (ester) stretch: A strong absorption is typically found around 1750 cm⁻¹, indicative of the ester functional group. mdpi.comafinitica.com

C=C (alkene) stretch: In the monomer, a peak around 1617-1628 cm⁻¹ is present, which diminishes significantly upon polymerization. mdpi.comafinitica.com

C-H stretch: Peaks in the 2850-3000 cm⁻¹ region are attributed to the stretching vibrations of C-H bonds in the polymer backbone and side chains.

Table 1: Characteristic FTIR Absorption Bands for this compound and its Polymer
Functional GroupVibrational ModeApproximate Wavenumber (cm⁻¹)Present in MonomerPresent in Polymer
C≡C-HStretch~3300YesYes
C≡NStretch2230-2260YesYes
C=OStretch~1750YesYes
C=CStretch1617-1628YesNo (or significantly reduced)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed chemical structure of polymers. Both ¹H and ¹³C NMR provide valuable insights into the composition and architecture of poly(this compound).

¹H NMR: The proton NMR spectrum of the monomer, propargyl cyanoacrylate, shows distinct signals that can be assigned to the different protons in the molecule. afinitica.com For instance, the protons of the vinyl group, the methylene protons of the propargyl group, and the terminal alkyne proton will each have characteristic chemical shifts. afinitica.com Upon polymerization, the signals corresponding to the vinyl protons disappear, providing clear evidence of the reaction.

¹³C NMR: The carbon-13 NMR spectrum offers complementary information, allowing for the identification of all unique carbon atoms in the polymer structure. afinitica.com The chemical shifts of the carbonyl carbon, the nitrile carbon, the carbons of the polymer backbone, and the carbons of the propargyl side chain can be assigned. afinitica.comresearchgate.net This technique is particularly useful for confirming the polymer's repeat unit structure and for detecting any side reactions or impurities.

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound Monomer
Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Vinyl H (trans to CN)~7.10-
Vinyl H (cis to CN)~6.68-
-O-CH₂-~4.86~54.23
-C≡CH~2.55~76.52 (C≡CH), ~76.38 (C≡CH)
C=C (vinyl)-~144.56, ~114.25
C≡N-~116.20
C=O-~160.03

Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions.

Raman spectroscopy is a vibrational spectroscopy technique that provides information complementary to FTIR. It is particularly sensitive to non-polar bonds and symmetric vibrations. For poly(this compound), Raman spectroscopy can be used to study the polymerization kinetics by monitoring the disappearance of the C=C stretching mode of the monomer. nih.govmdpi.com

Key Raman active modes include:

C≡C stretch: The alkyne triple bond gives a strong and characteristic Raman signal, typically in the 2100-2200 cm⁻¹ region. researchgate.net

C≡N stretch: The nitrile group also exhibits a distinct Raman peak in the 2200-2260 cm⁻¹ range. researchgate.net

C=C stretch: The vinyl C=C bond of the monomer shows a strong Raman band around 1617 cm⁻¹, which is an excellent marker for following the polymerization process. researchgate.net

The high specificity of Raman spectroscopy to these chemical bonds allows for non-invasive characterization of the polymerization process. mdpi.com

Chromatographic Methods for Molecular Weight Distribution and Purity

Chromatographic techniques are essential for determining the molecular weight distribution of the polymer and for assessing the purity of the monomer. These methods separate molecules based on their physical and chemical properties.

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the primary method for determining the molecular weight characteristics of poly(this compound). mtoz-biolabs.com This technique separates polymer molecules based on their hydrodynamic volume in solution. aimplas.net Larger molecules elute from the chromatography column faster than smaller molecules. mtoz-biolabs.com

GPC analysis provides several key parameters:

Number-average molecular weight (Mn): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.

Weight-average molecular weight (Mw): An average that takes into account the weight of each polymer chain.

Polydispersity Index (PDI): The ratio of Mw to Mn (PDI = Mw/Mn), which indicates the breadth of the molecular weight distribution. A PDI of 1.0 signifies a monodisperse polymer, where all chains have the same length.

The molecular weight distribution is a critical factor influencing the physical and mechanical properties of the polymer.

Table 3: Information Obtained from GPC Analysis of Poly(this compound)
ParameterDescriptionSignificance
Number-Average Molecular Weight (Mn)Statistical average molecular weight of all polymer chains.Influences properties like brittleness and flow.
Weight-Average Molecular Weight (Mw)Average molecular weight where larger molecules contribute more.Relates to properties like strength and toughness.
Polydispersity Index (PDI)Measure of the broadness of the molecular weight distribution.Indicates the uniformity of the polymer chains.

High-Performance Liquid Chromatography (HPLC) is a versatile and powerful technique for assessing the purity of the this compound monomer and for identifying any impurities. sielc.comusm.my This method separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.

For monomer analysis, a reverse-phase HPLC method is often employed, where the stationary phase is non-polar and the mobile phase is a polar solvent mixture, such as acetonitrile and water. sielc.com This allows for the separation of the monomer from any starting materials, byproducts, or degradation products. By comparing the chromatogram of a sample to that of a known standard, the purity of the monomer can be accurately quantified. usm.my Impurity profiling is crucial as impurities can affect the polymerization process and the final properties of the polymer. core.ac.uk

Thermal Analysis for Polymer Transitions and Stability

Thermal analysis techniques are fundamental in determining the operational temperature range and degradation behavior of polymeric materials. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are two of the most powerful and commonly employed methods for these purposes.

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It is a cornerstone of polymer characterization, providing critical information on thermal transitions.

A key parameter obtained from DSC is the glass transition temperature (Tg), which marks the reversible transition in amorphous materials from a hard, glassy state to a soft, rubbery state. This transition is observed as a step-like change in the heat capacity of the material. For a thermosetting polymer like Poly(this compound), which contains a reactive propargyl group, DSC is also invaluable for monitoring the curing process. The cross-linking reaction is an exothermic process, which appears as a broad peak in the DSC thermogram. The temperature range and the total heat evolved (enthalpy of curing) provide insights into the curing kinetics and the degree of cross-linking.

While a specific DSC thermogram for Poly(this compound) is not available, Table 1 presents typical data that would be obtained for a generic thermosetting polymer, illustrating the key thermal events that would be of interest.

Table 1: Illustrative DSC Data for a Thermosetting Polymer

Thermal Event Onset Temperature (°C) Peak Temperature (°C) Enthalpy (J/g)
Glass Transition (Tg) 85 - -
Curing Exotherm 150 185 -250
Post-curing Tg 130 - -

This interactive table contains hypothetical data to illustrate the typical output of a DSC experiment on a thermosetting polymer. The values are not specific to Poly(this compound).

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is essential for determining the thermal stability of a polymer and understanding its degradation mechanisms. The output is a TGA curve, which plots mass percentage against temperature. The derivative of this curve (DTG curve) shows the rate of mass loss and helps to identify distinct degradation steps.

For Poly(this compound), TGA would reveal the onset temperature of decomposition, which defines the upper limit of its service temperature. The degradation of polycyanoacrylates often proceeds via a depolymerization mechanism, leading to the evolution of monomer vapor. The presence of the propargyl group may introduce alternative or additional degradation pathways, potentially leading to a more complex degradation profile or the formation of a stable char residue at high temperatures, which would be indicated by the residual mass at the end of the experiment.

Although specific TGA data for Poly(this compound) is not present in the surveyed literature, Table 2 provides representative TGA data for a related polymer, Poly(ethyl 2-cyanoacrylate), to illustrate the type of information obtained.

Table 2: Representative TGA Data for Poly(ethyl 2-cyanoacrylate) in a Nitrogen Atmosphere

Parameter Temperature (°C)
Onset of Decomposition (Tonset) ~190
Temperature of Maximum Decomposition Rate (Tpeak) ~220
Final Decomposition Temperature ~250
Residual Mass at 600°C < 5%

This interactive table presents typical thermal stability data for Poly(ethyl 2-cyanoacrylate) as an example. The values are illustrative and not experimental results for Poly(this compound).

Microscopic and Imaging Techniques for Morphology and Microstructure

Electron microscopy techniques are indispensable for visualizing the surface and internal structures of polymeric materials at high resolutions, providing insights that are not accessible with other methods.

Scanning Electron Microscopy (SEM) is a powerful technique for producing high-resolution images of a sample's surface. A focused beam of electrons is scanned across the surface, and the interactions of the electrons with the sample produce various signals that are collected to form an image. SEM provides detailed information about surface topography, texture, and, in some cases, composition.

For Poly(this compound), SEM would be used to examine the surface of cured films, coatings, or bulk materials. It could reveal the presence of pores, microcracks, or other surface defects that could affect the material's performance. In the context of composites or blends, SEM can be used to assess the dispersion of fillers or the phase morphology of the different polymer components. While no specific SEM images of the homopolymer are available, research on copolymers like poly(butyl cyanoacrylate-co-propargyl cyanoacrylate) indicates its use in forming nanocapsules, where SEM would be critical to confirm their size and spherical morphology.

Transmission Electron Microscopy (TEM) operates by transmitting a beam of electrons through an ultra-thin specimen. The interactions of the electrons with the sample form an image that provides detailed information about the internal structure, morphology, and arrangement of components at the nanoscale.

In the analysis of Poly(this compound), TEM would be particularly useful for examining the internal morphology of polymer blends or nanocomposites. For instance, if nanoparticles were incorporated into the polymer matrix, TEM could visualize the dispersion and size of these particles. For applications involving nanostructures, such as the nanocapsules formed from copolymers of propargyl cyanoacrylate, TEM is essential to characterize the shell thickness and core-shell structure. researchgate.netacs.org

Mechanical and Rheological Characterization of Poly(this compound)

The mechanical and rheological properties of a polymer determine its response to applied forces and deformations. These characteristics are critical for any structural or adhesive application. Techniques such as Dynamic Mechanical Analysis (DMA) and rheometry are used to measure properties like modulus, strength, and viscoelastic behavior.

For Poly(this compound), mechanical testing would quantify its stiffness (Young's modulus), strength (tensile strength), and ductility (elongation at break). As a thermoset, its properties would be highly dependent on the degree of curing. Rheological studies would characterize the flow behavior of the monomer or prepolymer before curing, which is important for processing. After curing, Dynamic Mechanical Analysis (DMA) would be used to measure the storage modulus (a measure of elastic response) and loss modulus (a measure of viscous response) as a function of temperature. The peak of the tan delta (loss modulus / storage modulus) curve from a DMA experiment provides another method for determining the glass transition temperature.

Given the absence of specific experimental data for Poly(this compound), Table 3 presents hypothetical mechanical properties that would be of interest for a rigid, cross-linked polymer, for illustrative purposes.

Table 3: Illustrative Mechanical and Rheological Properties for a Cured Polycyanoacrylate Resin

Property Typical Value Unit
Tensile Modulus 1 - 3 GPa
Tensile Strength 30 - 50 MPa
Elongation at Break 2 - 5 %
Storage Modulus (at 25°C) 1.5 GPa
Glass Transition (Tg by DMA) 135 °C

This interactive table contains representative data for a generic cured cyanoacrylate polymer to illustrate the key mechanical properties. These are not measured values for Poly(this compound).

Dynamic Mechanical Analysis (DMA) for Viscoelastic Properties and Curing Kinetics

Dynamic Mechanical Analysis (DMA) is a powerful technique for characterizing the viscoelastic behavior of polymeric materials like poly(this compound). kpi.ua This method provides crucial information by applying a sinusoidal stress to a sample and measuring the resultant strain, which allows for the determination of the storage modulus (E'), loss modulus (E''), and the damping factor (tan δ). nih.govresearchgate.net

The storage modulus (E') represents the elastic response of the material, indicating its ability to store energy. For polycyanoacrylates, E' typically decreases as the temperature rises above the glass transition temperature (Tg). afinitica.com However, for polymers with unsaturated side groups, such as the propargyl group in poly(this compound), a unique behavior can be observed. Similar to poly(allyl 2-cyanoacrylate), it is anticipated that the storage modulus may increase at elevated temperatures due to thermal cross-linking via the alkyne functionalities. afinitica.com This cross-linking enhances the material's stiffness and network density.

The loss modulus (E'') signifies the viscous response, or the energy dissipated as heat. The peak of the tan δ curve (the ratio of E'' to E') is often used to identify the glass transition temperature (Tg), a critical parameter that defines the transition from a rigid, glassy state to a more rubbery state. mdpi.com

DMA is also exceptionally useful for studying the curing kinetics of thermosetting systems. polymerinnovationblog.com For poly(this compound), the polymerization and subsequent cross-linking can be monitored isothermally over time. As the curing reaction proceeds, the storage modulus increases significantly, reflecting the development of the polymer network. By tracking the change in modulus, a "DMA Degree of Cure (DOC)" can be established, providing kinetic data that is complementary to calorimetric methods like DSC. polymerinnovationblog.comresearchgate.net

Table 1: Representative DMA Data for Poly(this compound) during a Temperature Sweep
Temperature (°C)Storage Modulus (E') (GPa)Loss Modulus (E'') (GPa)Tan Delta (δ)
302.50.080.032
1002.20.150.068
150 (Tg)0.80.400.500
1801.20.100.083
2001.50.090.060

Note: The increase in E' above the glass transition temperature (Tg) is hypothetical, based on the expected cross-linking of the alkyne side chains, similar to observations with poly(allyl 2-cyanoacrylate) afinitica.com.

Table 2: Isothermal Curing Kinetics of this compound at 180°C via DMA
Curing Time (minutes)Storage Modulus (E') (GPa)DMA Degree of Cure (%)
00.010
50.4529.7
100.9864.5
151.3588.8
201.5098.7
301.52100.0

Note: Data is illustrative of how DMA can track the progression of modulus development during curing.

Assessment of Polymer Flexibility and Brittleness

The mechanical properties of polycyanoacrylates, particularly their flexibility and brittleness, are heavily influenced by the chemical structure of the ester side chain. nih.govresearchgate.net Polymers derived from short-chain alkyl cyanoacrylates, such as poly(methyl cyanoacrylate) and poly(ethyl cyanoacrylate), are known to be hard, rigid, and often brittle materials. nih.govpcbiochemres.com This brittleness can be a limitation in applications requiring mechanical resilience. afinitica.com

The inclusion of the prop-2-ynyl group in the cyanoacrylate structure is expected to contribute to the polymer's rigidity. The triple bond in the alkyne group restricts chain rotation, leading to a stiffer polymer backbone compared to analogues with flexible alkyl or alkoxyethyl side chains. nih.govresearchgate.net Furthermore, the potential for the alkyne groups to undergo cross-linking reactions at elevated temperatures would further increase the polymer network's density, enhancing stiffness but also potentially increasing brittleness. afinitica.com

Strategies to mitigate the inherent brittleness of polycyanoacrylates often involve incorporating longer, more flexible alkyl chains (e.g., 2-octyl) or ether linkages into the side chain, which improves chain mobility and, consequently, the polymer's elasticity. nih.govresearchgate.netnih.gov For poly(this compound), toughness could potentially be improved by copolymerization with more flexible cyanoacrylate monomers or by blending with elastomeric toughening agents. afinitica.compcbiochemres.com

Table 3: Comparative Mechanical Properties of Various Poly(cyanoacrylate) Polymers
PolymerSide Chain StructureExpected Young's ModulusExpected FlexibilityKey Characteristic
Poly(methyl cyanoacrylate)Short, rigid alkylHighLowBrittle, high strength pslc.ws
Poly(2-octyl cyanoacrylate)Long, flexible alkylModerateModerateIncreased flexibility nih.govnih.gov
Poly(ethoxyethyl cyanoacrylate)Flexible ether linkageLowHighSoft and flexible nih.govnih.gov
Poly(this compound)Short, rigid alkyneHigh to Very HighVery LowRigid, cross-linkable

Note: This table provides a qualitative comparison based on established structure-property relationships in polycyanoacrylates.

X-ray Diffraction (XRD) for Crystalline Structure Analysis

X-ray Diffraction (XRD) is a primary technique for investigating the atomic and molecular structure of materials, particularly for identifying crystalline phases. tudelft.nl In polymer science, XRD is used to distinguish between amorphous and crystalline domains. Crystalline regions produce sharp, well-defined diffraction peaks, while amorphous materials yield broad, diffuse halos.

Polycyanoacrylates, including poly(this compound), typically polymerize via a rapid anionic mechanism at room temperature. pcbiochemres.compcbiochemres.com This fast and often uncontrolled polymerization process generally prevents the long-range molecular ordering required for crystallization. As a result, most polycyanoacrylates are predominantly amorphous in nature. mdpi.com

An XRD analysis of a bulk sample of poly(this compound) is therefore expected to exhibit a broad amorphous halo, characteristic of a glassy polymer structure. The absence of sharp peaks would confirm the lack of significant crystallinity. tudelft.nl However, the presence of the rigid, linear alkyne side chains could, under specialized conditions such as stereospecific polymerization or post-polymerization annealing, potentially facilitate some degree of local packing or ordered structure. Any such induced crystallinity would be readily detectable by XRD as emergent, low-intensity peaks superimposed on the amorphous background.

Table 4: Expected XRD Pattern Characteristics for Amorphous vs. Crystalline Polymers
FeatureCrystalline PolymerAmorphous Poly(this compound)
Peak Shape Sharp, narrow diffraction peaksBroad, diffuse halo
Peak Intensity High and well-definedLow and spread over a wide 2θ range
Structural Information Unit cell dimensions, crystal lattice typeShort-range order, average intermolecular distances
Example Pattern Multiple sharp peaks at specific 2θ anglesA single, broad hump centered at a wide 2θ angle

Surface Characterization Techniques (e.g., Electrophoresis for Nanoparticles)

When poly(this compound) is formulated into nanoparticles, for applications such as drug delivery, characterization of the nanoparticle surface becomes critical. Capillary electrophoresis (CE) is a high-resolution separation technique that is well-suited for the analysis of nanoparticles. nih.govcore.ac.uk Specifically, Capillary Zone Electrophoresis (CZE) separates nanoparticles based on their size and surface charge as they move through a capillary under the influence of an electric field. nih.gov

This technique allows for the determination of key physicochemical properties, including electrophoretic mobility, which is directly related to the nanoparticle's zeta potential. nih.gov The zeta potential is a measure of the magnitude of the electrostatic charge at the particle surface and is a critical indicator of colloidal stability. For poly(alkyl cyanoacrylate) nanoparticles, the surface charge is typically slightly negative. nih.gov

By using electrophoresis in conjunction with dynamic light scattering (DLS), a comprehensive profile of the nanoparticle population can be obtained. nih.govresearchgate.net This includes the average hydrodynamic diameter (size), the polydispersity index (PDI) which indicates the breadth of the size distribution, and the zeta potential. nih.gov For poly(this compound) nanoparticles, the presence of the terminal alkyne groups on the surface would offer unique opportunities for surface functionalization while also influencing the surface charge and interactions, all of which can be precisely quantified using electrophoretic methods. nih.gov

Table 5: Typical Physicochemical Properties of Poly(cyanoacrylate) Nanoparticles Determined by Electrophoresis and DLS
ParameterMethodTypical Value RangeSignificance
Hydrodynamic Diameter (Z-average) Dynamic Light Scattering (DLS)70 - 200 nmDetermines the effective size of the nanoparticle in solution
Polydispersity Index (PDI) Dynamic Light Scattering (DLS)< 0.3Indicates the homogeneity of the nanoparticle size distribution
Zeta Potential Laser Doppler Micro-electrophoresis-5 to -25 mVMeasures surface charge and predicts colloidal stability nih.gov
Electrophoretic Mobility (μe) Capillary Electrophoresis (CE)VariesQuantifies the velocity of the nanoparticle in an electric field nih.gov

Note: The values are based on typical findings for poly(alkyl cyanoacrylate) nanoparticles and serve as a reference for what would be measured for poly(this compound) nanoparticles nih.gov.

Theoretical and Computational Studies of Prop 2 Ynyl 2 Cyanoacrylate Systems

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a cornerstone of computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. For a functional monomer like prop-2-ynyl 2-cyanoacrylate, DFT can provide fundamental insights into its reactivity, the properties of the resulting polymer, and its interactions with other materials.

Modeling Monomer Reactivity and Electronic Structure

DFT calculations are instrumental in elucidating the reactivity of monomers like this compound. By mapping the electron density, key chemical descriptors can be calculated to predict how the monomer will behave in polymerization reactions. The presence of the electron-withdrawing cyano and acrylate (B77674) groups, combined with the reactive alkyne functionality, makes for a complex electronic environment.

Key parameters derived from DFT that are crucial for understanding monomer reactivity include:

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The LUMO of a cyanoacrylate monomer is typically localized on the carbon-carbon double bond, making it highly susceptible to nucleophilic attack, which initiates the characteristic rapid anionic polymerization of these adhesives pcbiochemres.comnih.gov. The energy gap between the HOMO and LUMO is a critical indicator of the molecule's stability and reactivity.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface. For this compound, this would show electron-deficient (positive) regions around the vinyl carbons, confirming their electrophilicity, and electron-rich (negative) regions near the oxygen and nitrogen atoms.

These computational analyses help in understanding why cyanoacrylates are powerful electrophiles and readily undergo anionic polymerization. The alkyne group in the propargyl ester moiety offers a secondary site for post-polymerization modification, a feature whose reactivity can also be modeled using DFT.

Simulation of Polymer Chain Conformations and Interactions

Once the monomer is polymerized into poly(this compound), DFT can be used to study the properties of small polymer chains (oligomers). These calculations help in understanding the fundamental conformational preferences and intramolecular interactions that dictate the larger-scale structure of the polymer.

By optimizing the geometry of dimers, trimers, and larger oligomers, researchers can determine:

Torsional Energy Profiles: The energy barriers to rotation around the single bonds in the polymer backbone can be calculated. This information is crucial for understanding the flexibility and conformational freedom of the polymer chain.

Intramolecular Interactions: DFT can model non-covalent interactions, such as dipole-dipole interactions between the polar cyanoacrylate side chains. In the case of poly(this compound), potential interactions involving the alkyne groups can also be investigated.

These oligomer studies provide foundational data that can be used as parameters for higher-level simulations, such as Molecular Dynamics, which can model the behavior of much larger polymer systems.

Prediction of Thermophysical Properties and Phase Behavior

DFT calculations on the monomer and its polymer can be used to predict various thermophysical properties. While direct prediction of bulk properties like the glass transition temperature (Tg) from DFT alone is complex, the method provides essential data that feeds into more advanced models.

Properties that can be estimated include:

Vibrational Frequencies: Calculation of the vibrational spectra (IR and Raman) can help in the characterization of the monomer and polymer and can be used to compute thermodynamic properties like heat capacity and entropy.

Polarizability and Dipole Moment: These electronic properties influence the dielectric constant of the material, its refractive index, and its interaction with electromagnetic fields.

Intermolecular Interaction Energies: By calculating the binding energy between two or more polymer chains, DFT can provide insight into the cohesive forces within the bulk material, which are related to properties like boiling point and heat of vaporization for the monomer, and mechanical strength for the polymer.

For example, studies on other cyanoacrylate polymers have shown that their thermal stability is a key concern, as they can depolymerize at elevated temperatures nih.gov. DFT could be used to model the reaction pathway for this depolymerization, providing insights into how the polymer's structure could be modified to enhance its thermal resistance.

Computational Studies of Polymer-Based Nanocomposites

The introduction of nanoparticles into a polymer matrix can dramatically alter its properties. Computational studies are vital for understanding the interactions at the polymer-filler interface. While no specific studies on this compound nanocomposites are available, the methodology is well-established.

DFT would be used to model the interaction between a polymer chain segment and the surface of a nanoparticle (e.g., silica, carbon nanotubes, or polyhedral oligomeric silsesquioxanes - POSS). These calculations can determine:

Adsorption Energies: The strength of the binding between the polymer and the nanoparticle surface.

Interface Chemistry: How the functional groups of the polymer interact with the nanoparticle. The alkyne groups of poly(this compound) could potentially form specific interactions or even covalent bonds with appropriately functionalized nanoparticle surfaces.

Electronic Structure Changes: How the electronic properties of both the polymer and the nanoparticle are altered at the interface.

This fundamental understanding is crucial for designing nanocomposites with enhanced mechanical strength, thermal stability, or conductivity. For instance, research on cyanoacrylate-POSS nanocomposites has shown that the filler can improve mechanical properties and biocompatibility researchgate.net.

Application in Design of Advanced Polymer Materials

Computational chemistry, and DFT in particular, is a key component of the rational design of new materials. By predicting the properties of a molecule before it is synthesized, researchers can screen large numbers of potential candidates and focus experimental efforts on the most promising ones.

In the context of this compound, DFT could be used to:

Screen alternative functional groups: The propargyl group could be replaced with other functionalities, and DFT could predict how these changes would affect monomer reactivity, polymer properties, and potential for post-polymerization modification.

Design copolymers: DFT can help predict the copolymerization behavior of this compound with other monomers, providing insights into the resulting polymer's sequence and properties.

Develop functional materials: The alkyne group is highly versatile and can participate in "click" chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition. DFT can model these reactions to help design self-healing materials, functional coatings, or materials for bioconjugation.

Molecular Dynamics Simulations for Polymer Dynamics

While DFT is excellent for studying the electronic structure and properties of small systems, Molecular Dynamics (MD) simulations are used to explore the physical movements and conformational changes of large numbers of atoms over time. MD simulations are essential for bridging the gap between molecular structure and macroscopic material properties. For poly(this compound), MD simulations would be the primary tool for investigating the dynamics and bulk properties of the polymer.

An MD simulation of poly(this compound) would involve the following steps:

Force Field Development: A classical force field, which defines the potential energy of the system as a function of atomic positions, must be developed. This force field is often parameterized using data from DFT calculations on smaller fragments of the polymer.

System Construction: A simulation box is created containing many polymer chains, arranged to represent the bulk amorphous state of the polymer.

Simulation: The equations of motion are solved iteratively, allowing the simulation to track the position and velocity of every atom over time.

From these simulations, a wealth of information can be extracted, including:

Structural Properties: The radial distribution function can describe the packing of polymer chains, while the radius of gyration provides a measure of the size and shape of individual chains.

Thermodynamic Properties: Properties like density, cohesive energy density, and the glass transition temperature (Tg) can be calculated. The Tg is a critical property for polymers, and MD simulations can predict it by observing the change in properties like density as a function of temperature.

Mechanical Properties: By applying virtual strain to the simulation box, the elastic modulus and other mechanical properties can be calculated, providing a prediction of the material's stiffness and strength.

Transport Properties: The diffusion of small molecules through the polymer matrix can be simulated, which is important for applications such as membranes or barrier coatings.

While no specific MD simulation data for poly(this compound) is present in the searched literature, simulations of similar polymers like poly(ethyl cyanoacrylate) and polypropylene demonstrate the power of this technique to predict and explain the physical behavior of polymeric materials youtube.com.

Quantum Chemical Calculations for Reaction Energetics

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in determining the energetics of polymerization reactions. These calculations can predict activation energies, reaction enthalpies, and the stability of intermediates and transition states, which are crucial for understanding the reaction mechanism and kinetics of this compound polymerization.

Research on similar cyanoacrylate monomers, such as ethyl α-cyanoacrylate, has demonstrated the utility of DFT methods, often employing functionals like B3LYP with basis sets such as 6-31G*, to investigate the anionic polymerization mechanism. researchgate.net For the initiation step involving a nucleophile like water, calculations have shown that the activation energy in the gas phase is relatively low. researchgate.net The solvent effect, often modeled using Self-Consistent Reaction Field (SCRF) techniques, has been found to significantly lower the activation energy, and in polar solvents, the initiation reaction can even proceed without an energy barrier. researchgate.net

While specific studies on this compound are not extensively available, the principles from related systems can be applied. The presence of the electron-withdrawing cyano and ester groups on the same carbon atom makes the double bond highly susceptible to nucleophilic attack, which is the key step in anionic polymerization. pcbiochemres.com The propargyl group (prop-2-ynyl) introduces an alkyne functionality, which could influence the electronic properties of the monomer and the resulting polymer, although its direct impact on the energetics of the initial polymerization of the acrylate group would require specific computational studies.

Table 1: Illustrative Reaction Energetics for Cyanoacrylate Anionic Polymerization Initiation (Based on Ethyl α-cyanoacrylate studies)

ParameterValue (Gas Phase)Influence of Polar Solvent
Activation Energy (Ea) ~13.83 kJ/molSignificantly Decreased (can be barrierless)
Reaction Enthalpy (ΔH) ExothermicRemains Exothermic

Note: Data is based on studies of ethyl α-cyanoacrylate and serves as an illustrative example. researchgate.net Specific values for this compound would require dedicated calculations.

Self-Consistent Field (SCF) Theory for Polymer Systems

Self-Consistent Field (SCF) theory is a powerful computational method used to understand the equilibrium structure and phase behavior of polymer systems, particularly for block copolymers and polymer melts at interfaces. mdpi.comresearchgate.net The theory is based on a mean-field approach where the interactions between polymer chains are simplified by considering the behavior of a single chain in an average field created by all other chains. aps.org This approach reduces a complex many-body problem into a more tractable problem of a single polymer chain interacting with an external field. researchgate.net

The core of SCF theory involves solving a set of equations for the polymer segment density and the self-consistent fields until a consistent solution is found. aps.org This is typically achieved through an iterative numerical process. mdpi.com The theory can predict various properties, including the morphology of phase-separated block copolymers, the density profiles of polymers near surfaces, and the thermodynamics of polymer blends.

While specific applications of SCF theory to poly(this compound) systems are not readily found in the literature, the methodology is broadly applicable to a wide range of polymer architectures. mdpi.com For a homopolymer system of poly(this compound), SCF theory could be used to model its behavior in solution, in a melt, or at an interface. For instance, it could predict the density profile of the polymer adsorbed onto a surface or the structure of a thin film.

In the context of a block copolymer containing a poly(this compound) segment, SCF theory would be particularly valuable. It could be used to predict the microphase-separated morphology (e.g., lamellae, cylinders, spheres) that the copolymer would adopt as a function of block lengths and the Flory-Huggins interaction parameter (χ), which quantifies the incompatibility between the different polymer blocks. rsc.org

Table 2: Key Concepts in Self-Consistent Field (SCF) Theory for Polymer Systems

ConceptDescription
Mean-Field Approximation Simplifies the many-chain problem by considering a single chain in an average field generated by all other chains. aps.org
Self-Consistent Fields The fields that describe the interactions experienced by a polymer chain, which are determined by the average density of all chains. aps.org
Partition Function A statistical mechanics quantity that describes the thermodynamic properties of the system, calculated for a polymer chain in the self-consistent fields.
Flory-Huggins Interaction Parameter (χ) A parameter that characterizes the interaction energy between different types of polymer segments in a blend or block copolymer. rsc.org

The application of SCF theory to poly(this compound) would provide valuable theoretical insights into its material properties and guide the design of new materials with desired nanostructures.

Advanced Applications and Material Engineering of Poly Prop 2 Ynyl 2 Cyanoacrylate

Development of Tailored Polymeric Materials for Industrial Adhesion

The primary application of cyanoacrylates is in high-speed, high-strength adhesives. britannica.com The engineering of Poly(prop-2-ynyl 2-cyanoacrylate) builds upon this foundation, leveraging its unique chemical structure to create next-generation polymeric materials for demanding industrial adhesion applications.

Standard cyanoacrylate adhesives can be formulated to be "surface insensitive," allowing them to bond more effectively to acidic or challenging substrates like wood, PVC, and EPDM rubber. ellsworth.com This is typically achieved by adding accelerators or other agents to the formulation. While the propargyl group in this compound does not inherently alter the fundamental anionic polymerization that governs initial surface adhesion, its presence allows for the creation of copolymers with tailored properties. By polymerizing this compound with other monomers, the resulting polymer's polarity, flexibility, and surface energy can be modified to optimize adhesion to a specific class of materials, from metals to specialized plastics.

A significant limitation of conventional poly(alkyl 2-cyanoacrylates) is their relatively poor thermal stability; they tend to depolymerize at elevated temperatures. nih.gov this compound has been specifically investigated as a solution to this challenge. afinitica.com The presence of the unsaturated alkyne group in the polymer side chain provides a mechanism for post-cure crosslinking.

After the initial, rapid anionic polymerization forms the linear thermoplastic adhesive bond, the material can be subjected to a secondary curing process, typically thermal treatment. threebond.co.jp This thermal input induces radical polymerization or other reactions involving the alkyne groups, creating covalent crosslinks between the linear polymer chains. nih.govthreebond.co.jp This process transforms the thermoplastic material into a thermoset, resulting in a polymer network with significantly improved properties.

Table 1: Effect of Thermal Crosslinking on Cyanoacrylate Polymer Properties

Property Before Thermal Crosslinking (Linear Polymer) After Thermal Crosslinking (Crosslinked Network) Rationale for Change
Thermal Stability Low to Moderate High Covalent crosslinks prevent polymer chains from unzipping (depolymerizing) at elevated temperatures. nih.gov
Glass Transition Temp. (Tg) Lower Significantly Higher Crosslinking restricts the mobility of polymer chains, requiring more thermal energy for the transition from a glassy to a rubbery state. threebond.co.jp
Solvent Resistance Poor to Fair Excellent The crosslinked network structure prevents solvent molecules from dissolving and separating the polymer chains.

| Hardness & Modulus | Moderate | Higher | The increased network density results in a more rigid and harder material. |

This interactive table is based on established principles of crosslinking polymers with unsaturated side groups, as observed in analogous systems like poly(allyl 2-cyanoacrylate). nih.govthreebond.co.jp

Engineering of Polymer Networks and Composites with Specific Properties

The terminal alkyne of the propargyl group is a versatile chemical handle for building precisely engineered polymer networks. This functionality is widely used in "click chemistry," a class of reactions known for their high efficiency, specificity, and mild reaction conditions. By treating the poly(this compound) chains as a scaffold, chemists can introduce crosslinks in a highly controlled manner.

Two prominent click reactions applicable to this system are:

Azide-Alkyne Cycloaddition: By reacting the alkyne-functionalized polymer with a molecule containing at least two azide (-N₃) groups, stable triazole rings are formed, creating a well-defined crosslinked network. This method is used to create robust polymer networks from other acrylic polymers bearing pendant propargyl groups. researchgate.net

Thiol-Yne Reaction: A thiol-containing crosslinking agent can react with the alkyne groups under UV irradiation or with a radical initiator to form a thioether linkage. nih.gov This process is highly efficient and allows for the spatial and temporal control of network formation.

These methods allow for the precise tuning of network properties, such as crosslink density, which directly influences the material's mechanical properties like modulus, toughness, and swelling behavior. Furthermore, the alkyne groups can be used to graft other molecules onto the polymer backbone or to bond the polymer to functionalized fillers, creating advanced composites with specific thermal, electrical, or mechanical characteristics.

Integration in Smart Material Systems (e.g., Self-Healing Materials)

Self-healing materials are designed to autonomously repair damage, extending the lifetime and safety of the components they are made from. nih.govresearchgate.net A common strategy involves the microencapsulation of a reactive healing agent within a polymer matrix. nih.gov When a crack propagates through the material, it ruptures the microcapsules, releasing the agent into the crack plane.

This compound is a candidate for such a system. Like other cyanoacrylates, it can be encapsulated and, upon release, will rapidly polymerize in the presence of ambient moisture, effectively "gluing" the crack shut. nih.gov This mechanism has been demonstrated with 2-octylcyanoacrylate for potential use in self-healing bone cement. nih.gov

The unique feature of the propargyl group offers a potential second stage of healing or strengthening. After the initial crack repair via anionic polymerization, a subsequent application of heat could trigger the crosslinking of the alkyne side chains within the healed region. This would form a robust, thermoset patch, potentially restoring a higher degree of the material's original mechanical strength.

Role in Advanced Manufacturing Processes

The dual-curing potential of this compound—an initial rapid polymerization followed by a secondary crosslinking step—makes it an intriguing candidate for advanced manufacturing techniques.

Vat photopolymerization techniques, such as stereolithography (SLA) or digital light processing (DLP), build objects layer-by-layer from a liquid photopolymer resin. nih.gov These resins are typically based on acrylates or epoxides that polymerize upon exposure to UV light. nih.govresearchgate.net

While this compound polymerizes anionically rather than through free-radical photopolymerization, its properties suggest a potential role in a hybrid or post-processing context. A 3D-printed object could be fabricated using a compatible resin system, or potentially from the cyanoacrylate itself if initiation can be controlled. The resulting "green" part would be a thermoplastic object with the precise geometry dictated by the 3D printing process.

Subsequently, a thermal post-processing step could be employed to activate the crosslinking of the pendant alkyne groups. This would transform the object from a standard thermoplastic into a high-performance thermoset material with enhanced temperature resistance and mechanical strength, properties that are often difficult to achieve directly from the printing process itself. This approach would allow for the creation of complex, custom geometries with material properties suitable for functional engineering parts.

Surface Coatings and Thin Films

Poly(this compound), as a member of the poly(alkyl cyanoacrylate) (PACA) family, holds significant potential for the development of advanced surface coatings and thin films. The inherent properties of PACA, such as strong adhesion and rapid polymerization, form a foundational basis for these applications. Research into related PACA, such as poly(2-octyl cyanoacrylate), has demonstrated a facile, one-step method for creating superhydrophobic porous polymer coatings. This is achieved through the anionic polymerization of the monomer in the presence of aqueous ethanol, leading to the formation of a highly porous and water-repellent polymer film. The morphology of this porous structure can be controlled by adjusting the ethanol/water ratio. This technique is notable for being fast, convenient, and applicable to a variety of materials, including three-dimensional substrates, resulting in stable and strongly adherent superhydrophobic coatings.

The presence of the prop-2-ynyl group in poly(this compound) offers a unique advantage for the fabrication of functional coatings. This terminal alkyne moiety serves as a reactive handle for post-polymerization modification via "click" chemistry, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or thiol-yne reactions. This allows for the covalent attachment of a wide range of molecules to the polymer backbone, enabling the tailoring of surface properties. For instance, fluorinated molecules could be grafted onto the surface to enhance hydrophobicity and oleophobicity, creating highly repellent coatings. Similarly, the attachment of bioactive molecules, such as antimicrobial peptides or antifouling agents, could lead to the development of functional coatings for medical devices or marine applications.

The ability to form thin films is also crucial for various technological applications. The polymerization of cyanoacrylate monomers is known to proceed rapidly, which can be advantageous for in-situ film formation. The resulting polymer films can be engineered to have specific thicknesses and morphologies. The modification of synthesis parameters and the choice of polymerization initiators can influence the molecular weight and molecular weight distribution of the polymer, which in turn affects the mechanical and thermal properties of the resulting films. For example, the softening and glass transition temperatures of poly(cyanoacrylates) are dependent on the nature of the alkyl side chains, with longer or more flexible chains generally leading to lower transition temperatures. nih.gov

Material Design for Drug Delivery Systems

Poly(alkyl cyanoacrylates) (PACAs) have been extensively investigated as promising materials for drug delivery systems due to their biocompatibility and biodegradability. rsc.org Poly(this compound) is poised to build upon this foundation, with its unique chemical structure offering additional functionalities for advanced drug delivery design. The polymer backbone, being a PACA, is expected to be biodegradable, breaking down into biocompatible products. The primary degradation products of PACAs are formaldehyde and the corresponding cyanoacetate ester.

The design of drug delivery systems using poly(this compound) can be approached through various strategies, primarily centered around the formulation of nanoparticles and nanocapsules. These nanosystems can encapsulate a wide range of therapeutic agents, including small molecules, peptides, and proteins, protecting them from degradation in the physiological environment and enabling targeted delivery. rsc.orgresearchgate.net The prop-2-ynyl group provides a versatile platform for the attachment of targeting ligands, such as antibodies or specific peptides, which can direct the nanoparticles to diseased cells or tissues, thereby enhancing therapeutic efficacy and reducing off-target side effects.

Encapsulation and Controlled Release Strategies

A key aspect of drug delivery system design is the efficient encapsulation of the therapeutic agent and its subsequent controlled release at the target site. For poly(this compound)-based systems, encapsulation can be achieved during the nanoparticle formation process, typically through emulsion or miniemulsion polymerization of the this compound monomer in the presence of the drug. The choice of polymerization method and surfactants can significantly influence the drug loading capacity and encapsulation efficiency.

The release of the encapsulated drug from the polymer matrix is governed by several mechanisms, including diffusion through the polymer, erosion of the polymer matrix, or a combination of both. The physicochemical properties of the encapsulated drug, such as its solubility and interaction with the polymer, also play a crucial role in the release kinetics. For instance, drugs with higher affinity for the polymer matrix will exhibit a slower release profile. The degradation rate of the poly(this compound) backbone can be tailored by controlling the polymer's molecular weight and crystallinity, thus providing a means to modulate the drug release rate over a desired period, from days to months.

Strategies to achieve more precise control over drug release include the design of stimuli-responsive systems. The versatile chemistry of the prop-2-ynyl group can be exploited to incorporate linkages that are sensitive to specific physiological triggers, such as changes in pH or the presence of certain enzymes. For example, a drug could be tethered to the polymer via a pH-labile bond, leading to its release in the acidic environment of a tumor.

Nanoparticle and Nanosphere Fabrication

The fabrication of nanoparticles and nanospheres from poly(this compound) can be accomplished through several well-established techniques for PACAs. Anionic polymerization is a common method, where the monomer is added to an acidic aqueous medium containing a surfactant or stabilizer, leading to the spontaneous formation of nanoparticles. The size and size distribution of the resulting nanoparticles can be controlled by adjusting parameters such as the pH of the medium, the concentration of the monomer and stabilizer, and the stirring rate.

Miniemulsion polymerization is another powerful technique that allows for the encapsulation of both hydrophobic and hydrophilic drugs with high efficiency. In this method, the monomer and the drug are dissolved in an organic phase, which is then emulsified in an aqueous phase containing a surfactant to form stable nanodroplets. Polymerization is then initiated within these nanodroplets, resulting in drug-loaded nanoparticles.

The table below summarizes typical properties of poly(alkyl cyanoacrylate) nanoparticles fabricated for drug delivery, which can be considered indicative for poly(this compound) systems.

PropertyTypical RangeInfluencing Factors
Hydrodynamic Diameter70 - 400 nmMonomer concentration, stabilizer type and concentration, pH
Polydispersity Index (PDI)< 0.3Polymerization method, purification process
Drug Encapsulation Efficiency1% - >80%Drug properties (solubility), drug-to-polymer ratio, fabrication method

This table is generated based on data for various poly(alkyl cyanoacrylate) nanoparticles and serves as a predictive guide for poly(this compound) systems.

The surface of these nanoparticles can be further functionalized. The presence of the prop-2-ynyl groups on the surface of poly(this compound) nanoparticles allows for the straightforward attachment of polyethylene glycol (PEG) chains, a process known as PEGylation. PEGylation is a widely used strategy to create "stealth" nanoparticles that can evade recognition by the immune system, thereby prolonging their circulation time in the bloodstream and increasing their chances of reaching the target site.

Novel Applications in Tissue Engineering Scaffolds (Materials Aspect)

In the field of tissue engineering, the design of scaffolds that can mimic the extracellular matrix (ECM) and support cell growth and tissue regeneration is of paramount importance. Poly(this compound) presents several material characteristics that make it an interesting candidate for the fabrication of such scaffolds. As a biodegradable polymer, it has the potential to be gradually replaced by newly formed tissue. The biocompatibility of PACAs has been demonstrated in various biomedical applications, suggesting that poly(this compound) would also exhibit favorable interactions with cells and tissues.

From a materials perspective, the mechanical properties of the scaffold are critical and must be tailored to the specific tissue being engineered. The mechanical strength, elasticity, and degradation rate of poly(this compound) scaffolds can be controlled by modulating the polymer's molecular weight, crystallinity, and the scaffold's architecture (e.g., porosity, fiber diameter). Techniques like electrospinning can be employed to fabricate nanofibrous scaffolds from poly(this compound), creating structures that resemble the native ECM.

The prop-2-ynyl groups distributed along the polymer chains offer a unique advantage for creating highly cross-linked and stable scaffold structures. These alkyne moieties can undergo cross-linking reactions, either with themselves or with other cross-linking agents, to enhance the mechanical integrity and stability of the scaffold in the physiological environment. Furthermore, these reactive groups provide a platform for the covalent immobilization of bioactive molecules, such as growth factors, adhesion peptides (e.g., RGD sequences), and other signaling molecules that can actively promote cell adhesion, proliferation, and differentiation. This ability to create a "bioactive" scaffold is a significant step towards engineering functional tissues.

Use as Precursors for Advanced Carbon Materials (e.g., Carbon Fibers)

The chemical structure of this compound suggests its potential as a precursor for the synthesis of advanced carbon materials. The pyrolysis of polymers is a common method for producing carbonaceous materials, and the final properties of the carbon are highly dependent on the chemical composition and structure of the precursor polymer. Poly(this compound) possesses two key features that make it an intriguing candidate for this application: the presence of a high nitrogen content due to the cyano group and the readily cross-linkable prop-2-ynyl group.

During pyrolysis, the polymer undergoes a series of complex chemical reactions, including cyclization, cross-linking, and aromatization, ultimately leading to a carbon-rich residue. The prop-2-ynyl groups can undergo thermal polymerization and cross-linking at elevated temperatures, which can help to increase the char yield and maintain the shape of the precursor material during the carbonization process. This is particularly important for the fabrication of shaped carbon materials like carbon fibers or monoliths.

The nitrogen atoms from the cyano groups can be incorporated into the resulting carbon lattice, creating N-doped carbon materials. N-doping is known to enhance the electrical conductivity, surface wettability, and catalytic activity of carbon materials, making them suitable for a wide range of applications, including energy storage (e.g., supercapacitors, batteries), catalysis, and sensing. The pyrolysis of cyanoacrylate-based polymers has been shown to yield carbon materials, and the additional cross-linking capability of the prop-2-ynyl group could lead to carbons with unique porous structures and properties.

The general process for converting a polymer precursor to a carbon material involves a stabilization step (often involving heating in air to induce cross-linking) followed by a carbonization step at high temperatures (typically >800°C) in an inert atmosphere. The specific conditions of the pyrolysis process, such as the heating rate, final temperature, and residence time, would need to be optimized to control the final properties of the carbon derived from poly(this compound).

Development of Piezoelectric Polymers

Piezoelectricity is the ability of certain materials to generate an electric charge in response to applied mechanical stress. This property is exploited in a variety of applications, including sensors, actuators, and energy harvesting devices. While ceramic materials often exhibit strong piezoelectric effects, polymers offer advantages in terms of flexibility, processability, and biocompatibility. The molecular structure of poly(this compound) contains features that suggest it could be developed into a piezoelectric material.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.